molecular formula C8H7ClO5 B3261623 2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid CAS No. 34603-06-0

2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid

Cat. No.: B3261623
CAS No.: 34603-06-0
M. Wt: 218.59 g/mol
InChI Key: KNKVKUVIRHKYNH-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid (CAS 34603-06-0) is a benzoic acid derivative with the molecular formula C 8 H 7 ClO 5 and a molecular weight of 218.59 g/mol . This compound is provided with high purity (95%+) for scientific research applications . Benzoic acid derivatives are extensively investigated for their significant biological activities and are frequently utilized as crucial intermediates in the development of pharmaceuticals and miticides . These compounds play a vital role in biochemical research, where they are studied as inhibitors for bacterial growth and to understand their effect on the catalytic activity of various enzymes . Furthermore, related dihydroxy- and methoxy-benzoic acid structures are often explored for their potential as organic materials with specific light-absorption properties . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use, nor for human or animal consumption . Researchers can leverage this high-quality compound in their explorations within medicinal chemistry, biochemistry, and material science.

Properties

IUPAC Name

2-chloro-3,6-dihydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5/c1-14-4-2-3(10)6(9)5(7(4)11)8(12)13/h2,10-11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKVKUVIRHKYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)O)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid typically involves the chlorination of 3,6-dihydroxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group can also influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents significantly affect electronic distribution and reactivity. Below is a comparison with key analogs:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications References
2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid Cl (2), OH (3,6), OCH₃ (5) C₈H₇ClO₆ Hypothesized enhanced acidity due to adjacent OH/Cl groups; potential bioactive properties [Inferred]
5-Chloro-2,4-dihydroxybenzoic acid Cl (5), OH (2,4) C₇H₅ClO₄ Lower pKa (≈2.1) due to intramolecular H-bonding between OH groups
2-Chloro-5-methoxybenzoic acid Cl (2), OCH₃ (5) C₈H₇ClO₃ Moderate solubility in polar solvents; used in dye intermediates
2-Chloro-5-hydroxybenzoic acid Cl (2), OH (5) C₇H₅ClO₃ Higher acidity (pKa ≈1.8) due to electron-withdrawing Cl and OH synergy
3-Chloro-2-methoxybenzoic acid Cl (3), OCH₃ (2) C₈H₇ClO₃ Reduced reactivity in electrophilic substitution due to steric hindrance
Key Observations:
  • Acidity : Hydroxyl groups ortho to the carboxylic acid (e.g., 5-Chloro-2,4-dihydroxybenzoic acid) enhance acidity via intramolecular hydrogen bonding, lowering pKa . In contrast, methoxy groups (electron-donating) reduce acidity compared to hydroxyl analogs .
  • Reactivity : Chlorine at position 2 (as in 2-Chloro-5-methoxybenzoic acid) increases electrophilic substitution resistance, while nitro groups (e.g., in 2-Chloro-3,5-dinitrobenzoic acid) amplify reactivity for nucleophilic attacks .
  • Synthesis Challenges : Methoxy and hydroxyl groups complicate synthesis due to competing reactions. For example, base-mediated reactions of 2-chloro-3,5-dinitrobenzenecarboxylates result in ester group attacks rather than nitro substitutions .

Solubility and Stability

  • Hydrophilicity : Compounds with multiple hydroxyl groups (e.g., 5-Chloro-2,4-dihydroxybenzoic acid) exhibit higher water solubility compared to methoxy-substituted analogs .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 2-Chloro-3,5-dinitrobenzoic acid) are less stable under high temperatures due to nitro group decomposition .

Biological Activity

2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid (CAS No. 34603-06-0) is a benzoic acid derivative notable for its complex structure, which includes chloro, hydroxy, and methoxy functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and possible therapeutic effects.

The compound's structure can be represented as follows:

C8H7ClO4\text{C}_8\text{H}_7\text{ClO}_4

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity. The hydroxy groups can be oxidized to form quinones, while the chloro group can be substituted with various nucleophiles under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. The hydroxy and methoxy groups allow for hydrogen bonding and other interactions that may affect enzyme activity or receptor binding. Specifically, the chloro group may enhance the compound's reactivity and influence its interactions with molecular targets .

Antimicrobial Activity

Research indicates that derivatives of benzoic acids exhibit antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, a study found that certain benzoic acid derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. The presence of hydroxyl groups in the structure allows it to scavenge free radicals effectively. A comparative study showed that this compound exhibited higher antioxidant activity than other similar compounds due to its unique structural features.

Study on Antimicrobial Properties

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against several pathogenic strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 75 µg/mL against Escherichia coli. These findings suggest potential applications in developing antimicrobial agents .

Study on Antioxidant Capacity

A study assessing the antioxidant capacity of various benzoic acid derivatives included this compound. Using the DPPH assay method, it was determined that this compound had an IC50 value of 30 µg/mL, indicating strong radical scavenging activity compared to common antioxidants like ascorbic acid (IC50 = 25 µg/mL).

Comparative Analysis with Similar Compounds

Compound NameStructure TypeMIC (µg/mL) against S. aureusIC50 (µg/mL) for Antioxidant Activity
This compound Benzoic Acid Derivative5030
3-Hydroxybenzoic Acid Hydroxybenzoic Acid10045
5-Methoxybenzoic Acid Methoxybenzoic Acid8050

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid?

Answer:
The synthesis typically involves multi-step routes, including:

  • Halogenation : Chlorination at the 2-position using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions.
  • Functional group protection : Methoxy and hydroxy groups may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions.
  • Oxidation/Hydrolysis : Final deprotection and hydrolysis steps to yield the carboxylic acid moiety.
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures). Solvents like DMF or DCM are common, with palladium catalysts facilitating coupling reactions in analogous syntheses .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent positions (e.g., methoxy, chloro, hydroxy groups) via splitting patterns and coupling constants.
    • ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbon environments.
  • IR Spectroscopy : Detects O-H (3200–3600 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (methoxy, 1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M-H]⁻ ion).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related benzoic acid derivatives .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Answer:
DFT studies using hybrid functionals (e.g., B3LYP ) provide insights into:

  • Electrostatic Potential Maps : Visualize electron-rich (hydroxy/methoxy) and electron-deficient (chloro) regions.
  • HOMO-LUMO Gaps : Predict reactivity and charge transfer behavior (basis set: 6-311G(d,p)).
  • Vibrational Frequencies : Validate IR spectra by comparing computed vs. experimental peaks.
    Benchmark against experimental data (e.g., bond lengths from crystallography) to refine computational models .

Advanced: How can researchers resolve contradictions between experimental and computational data?

Answer:

  • Purity Verification : Ensure synthetic intermediates are >95% pure (HPLC or TLC) to rule out impurities skewing experimental results .
  • Solvent Effects : Include solvation models (e.g., PCM in DFT) to account for solvent polarity in spectral calculations.
  • Higher-Level Theory : Use post-Hartree-Fock methods (e.g., MP2) for improved accuracy in energy comparisons .

Advanced: What strategies are employed to evaluate the biological activity of this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorescence-based assays.
    • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 or serotonin receptors, as in related benzamide derivatives ).
  • Cell-Based Studies : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/TNF-α ELISA).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro vs. fluoro) to correlate structural features with bioactivity .

Basic: How do solubility properties influence experimental design?

Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)
    Water<0.1 (pH-dependent)
    DMSO>50
    Ethanol~10
  • Experimental Adjustments :

    • Use DMSO for stock solutions (dilute in buffer for assays).
    • Adjust pH (e.g., sodium bicarbonate) to deprotonate the carboxylic acid for aqueous solubility .

Advanced: What mechanistic pathways govern its reactivity under acidic/basic conditions?

Answer:

  • Acidic Conditions :
    • Ester hydrolysis (if present) via protonation of the carbonyl oxygen.
    • Possible demethylation of methoxy groups under strong acids (HBr/AcOH).
  • Basic Conditions :
    • Deprotonation of hydroxy groups, enhancing nucleophilic aromatic substitution (e.g., chloro displacement).
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) enhance metabolic or degradation studies?

Answer:

  • Tracer Experiments :
    • Synthesize ¹³C-labeled derivatives at the methoxy or carbonyl positions to track metabolic pathways.
    • Use deuterated solvents (D₂O) in stability studies to identify exchangeable protons (e.g., hydroxy groups).
  • Mass Spectrometry : Quantify isotopic patterns to distinguish parent compounds from metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid
Reactant of Route 2
2-Chloro-3,6-dihydroxy-5-methoxybenzoic acid

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